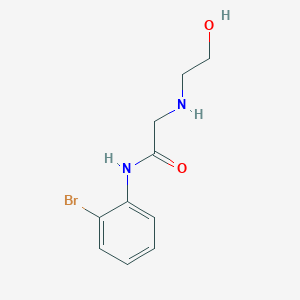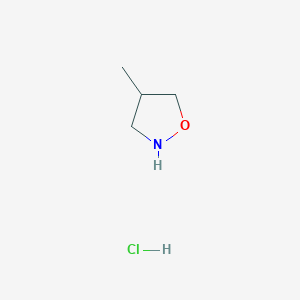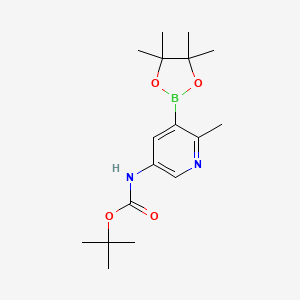![molecular formula C13H19N3O B2808990 3-[(5,6-Dimethylpyrimidin-4-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2197454-01-4](/img/structure/B2808990.png)
3-[(5,6-Dimethylpyrimidin-4-yl)oxy]-1-azabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(5,6-Dimethylpyrimidin-4-yl)oxy]-1-azabicyclo[2.2.2]octane” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an azabicyclo[2.2.2]octane, a bicyclic structure with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the bicyclic structure and the pyrimidine ring. The exact structure would depend on the specific arrangement and bonding of these components .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. The azabicyclo[2.2.2]octane core and the pyrimidine ring could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bicyclic structure and the pyrimidine ring could influence its solubility, melting point, and other properties .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has explored the synthesis of related azabicyclic systems and their structural properties. For instance, the synthesis of 1-azabicyclic systems by double cyclization has been demonstrated, highlighting a method for preparing cyano-azabicyclooctane derivatives under mild conditions. This method emphasizes the formation of diastereomers and the stability of the cis-exo form, supported by molecular orbital calculations (Oka et al., 2003). Additionally, the construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives via the Aza-Prins reaction offers a novel route towards asymmetric synthesis of bicyclic compounds, showcasing the reaction's diastereoselectivity (Mahía et al., 2017).
Chemical and Biological Oxidation Reactions
The chemical and biological oxidation reactions of bicyclic compounds, including those similar to 3-[(5,6-Dimethylpyrimidin-4-yl)oxy]-1-azabicyclo[2.2.2]octane, have been extensively reviewed. One study focuses on 1,8-cineole (a structurally related bicyclic compound), reviewing the diverse regio- and stereoselectivities obtained from oxidation reactions and compiling physical properties, spectroscopic data, and biological activities of oxidized derivatives (Azerad, 2014).
Application in Molecular Sieve Synthesis
The use of DABCO-based (1,4-diazabicyclo[2.2.2]octane) structure-directing agents for molecular sieve synthesis demonstrates the potential application of bicyclic compounds in material science. A newly designed quaternary ammonium compound based on DABCO was synthesized and successfully used to direct the synthesis of a new phase in molecular sieves, indicating the role of such bicyclic structures in developing novel materials (Kubota et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
3-(5,6-dimethylpyrimidin-4-yl)oxy-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-10(2)14-8-15-13(9)17-12-7-16-5-3-11(12)4-6-16/h8,11-12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHIGZRMLHMPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OC2CN3CCC2CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5,6-Dimethylpyrimidin-4-yl)oxy]-1-azabicyclo[2.2.2]octane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]but-2-enoic acid](/img/structure/B2808908.png)
![1,3-Dimethyl-8-{4-[(2-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2808909.png)
![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2808910.png)

![(2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2808913.png)
![1-(3-fluorobenzyl)-3'-(3-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2808914.png)

![4-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2808916.png)
![3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2808922.png)


![4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride](/img/structure/B2808925.png)

